molecular formula C10H9N5O4 B2931957 methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 494764-05-5

methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2931957
CAS No.: 494764-05-5
M. Wt: 263.213
InChI Key: IEVWXNHMLSBVJE-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields of science. This compound features a triazole ring substituted with an amino group, a nitrophenyl group, and a carboxylate ester group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction proceeds efficiently at room temperature, yielding the desired triazole product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, influencing redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c1-19-10(16)8-9(11)14(13-12-8)6-3-2-4-7(5-6)15(17)18/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVWXNHMLSBVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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